molecular formula C22H21BrN2O4 B3440281 5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide

5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide

Cat. No. B3440281
M. Wt: 457.3 g/mol
InChI Key: ZWVOGUDXQIIQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It is a selective inhibitor of the enzyme tyrosine kinase 2 (TYK2), which plays a key role in the signaling pathways that lead to inflammation.

Mechanism of Action

TYK2 is a key enzyme in the signaling pathways that lead to inflammation, and its inhibition by 5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide results in a reduction in the production of pro-inflammatory cytokines such as interleukin-12 and interleukin-23. This leads to a decrease in inflammation and an improvement in symptoms.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide has been shown to have a selective inhibitory effect on TYK2, with no significant inhibition of other kinases. It has also been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide is its selectivity for TYK2, which makes it a useful tool for studying the role of this enzyme in inflammation. However, its potency and selectivity may also limit its use in certain experiments, as higher concentrations may be required to achieve the desired effect.

Future Directions

There are several potential future directions for research on 5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation. Finally, further studies are needed to better understand the long-term safety and efficacy of 5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide in clinical use.

Scientific Research Applications

5-(4-bromophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide has been extensively studied in preclinical models of autoimmune diseases, where it has been shown to reduce inflammation and improve symptoms. It has also been tested in clinical trials for psoriasis and psoriatic arthritis, with promising results.

properties

IUPAC Name

5-(4-bromophenyl)-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4/c1-13(2)21(26)25-17-9-8-16(12-20(17)28-3)24-22(27)19-11-10-18(29-19)14-4-6-15(23)7-5-14/h4-13H,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVOGUDXQIIQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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